molecular formula C11H19NO3 B13331308 tert-Butyl (3-methyl-1-oxopent-4-en-2-yl)carbamate

tert-Butyl (3-methyl-1-oxopent-4-en-2-yl)carbamate

Katalognummer: B13331308
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: DRTLCUQBYCPOBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (3-methyl-1-oxopent-4-en-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is known for its unique structure, which includes a tert-butyl group, a methyl group, and an oxopent-4-en-2-yl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-methyl-1-oxopent-4-en-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is often purified through recrystallization or other separation techniques to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (3-methyl-1-oxopent-4-en-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may vary depending on the desired product, but common reagents include halogens and acids.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-Butyl (3-methyl-1-oxopent-4-en-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group .

Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical studies.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs or as a precursor for active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes.

Wirkmechanismus

The mechanism of action of tert-Butyl (3-methyl-1-oxopent-4-en-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • tert-Butyl carbamate
  • tert-Butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate
  • tert-Butyl methyl(4-oxocyclohexyl)carbamate

Comparison: Compared to other similar compounds, tert-Butyl (3-methyl-1-oxopent-4-en-2-yl)carbamate stands out due to its unique structure, which imparts specific reactivity and stability. Its ability to act as a protecting group for amines and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Eigenschaften

Molekularformel

C11H19NO3

Molekulargewicht

213.27 g/mol

IUPAC-Name

tert-butyl N-(3-methyl-1-oxopent-4-en-2-yl)carbamate

InChI

InChI=1S/C11H19NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h6-9H,1H2,2-5H3,(H,12,14)

InChI-Schlüssel

DRTLCUQBYCPOBB-UHFFFAOYSA-N

Kanonische SMILES

CC(C=C)C(C=O)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.